molecular formula C13H17N3O B13883583 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile

5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile

Cat. No.: B13883583
M. Wt: 231.29 g/mol
InChI Key: RWDZKZMSLLDAOD-UHFFFAOYSA-N
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Description

5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile is an organic compound with the molecular formula C13H17N3O It is a derivative of benzonitrile, featuring an amino group at the 5-position and a pyrrolidinyl-ethyl-oxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile typically involves the following steps:

    Nitration: Benzonitrile is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The amino-benzonitrile is then reacted with 2-(1-pyrrolidinyl)ethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinyl-ethyl-oxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(1-pyrrolidinyl)benzonitrile
  • 2-(1-Pyrrolidinyl)ethyl benzonitrile
  • 5-Amino-2-(2-pyrrolidinyl)benzonitrile

Uniqueness

5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile is unique due to the presence of both an amino group and a pyrrolidinyl-ethyl-oxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

5-amino-2-(2-pyrrolidin-1-ylethoxy)benzonitrile

InChI

InChI=1S/C13H17N3O/c14-10-11-9-12(15)3-4-13(11)17-8-7-16-5-1-2-6-16/h3-4,9H,1-2,5-8,15H2

InChI Key

RWDZKZMSLLDAOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=C(C=C2)N)C#N

Origin of Product

United States

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